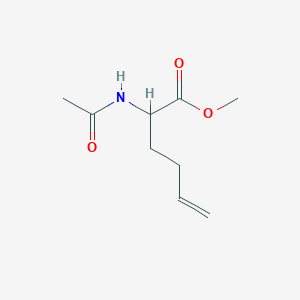
Methyl 2-acetamidohex-5-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-acetamidohex-5-enoate is a chemical compound that has been widely studied for its applications in scientific research. It is a derivative of hexenoic acid and has been found to have various biochemical and physiological effects. In
Aplicaciones Científicas De Investigación
Methyl 2-acetamidohex-5-enoate has been extensively studied for its applications in scientific research. It has been used as a precursor for the synthesis of various compounds that have potential therapeutic applications. It has also been used as a reagent in various chemical reactions and as a substrate for enzyme-catalyzed reactions.
Mecanismo De Acción
The mechanism of action of Methyl 2-acetamidohex-5-enoate is not fully understood. However, it is believed to act as a substrate for various enzymes, leading to the formation of various products. It has also been found to have inhibitory effects on certain enzymes, which may contribute to its biochemical and physiological effects.
Efectos Bioquímicos Y Fisiológicos
Methyl 2-acetamidohex-5-enoate has been found to have various biochemical and physiological effects. It has been shown to have anti-inflammatory and analgesic effects in animal models. It has also been found to have anti-cancer properties, inhibiting the growth of certain cancer cells. In addition, it has been found to have antioxidant properties, protecting cells from oxidative damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Methyl 2-acetamidohex-5-enoate has several advantages for lab experiments. It is easy to synthesize and has a high purity. It is also stable under normal lab conditions and can be stored for long periods. However, it has some limitations, such as its limited solubility in water, which may limit its applications in certain experiments.
Direcciones Futuras
There are several future directions for the study of Methyl 2-acetamidohex-5-enoate. One area of research is the development of new synthetic methods for the compound. Another area of research is the study of its potential therapeutic applications, particularly in the treatment of cancer and inflammation. Additionally, further studies are needed to fully understand the mechanism of action of Methyl 2-acetamidohex-5-enoate and its biochemical and physiological effects.
Métodos De Síntesis
Methyl 2-acetamidohex-5-enoate can be synthesized through a simple reaction between hexenoic acid and methylamine. The reaction takes place under mild conditions and yields a high purity product. The synthesis method has been optimized to produce large quantities of Methyl 2-acetamidohex-5-enoate with high efficiency.
Propiedades
Número CAS |
193223-81-3 |
|---|---|
Nombre del producto |
Methyl 2-acetamidohex-5-enoate |
Fórmula molecular |
C9H15NO3 |
Peso molecular |
185.22 g/mol |
Nombre IUPAC |
methyl 2-acetamidohex-5-enoate |
InChI |
InChI=1S/C9H15NO3/c1-4-5-6-8(9(12)13-3)10-7(2)11/h4,8H,1,5-6H2,2-3H3,(H,10,11) |
Clave InChI |
ZBABYCNJHCYTQG-UHFFFAOYSA-N |
SMILES |
CC(=O)NC(CCC=C)C(=O)OC |
SMILES canónico |
CC(=O)NC(CCC=C)C(=O)OC |
Sinónimos |
5-Hexenoic acid, 2-(acetylamino)-, methyl ester |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



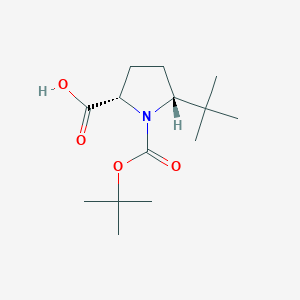

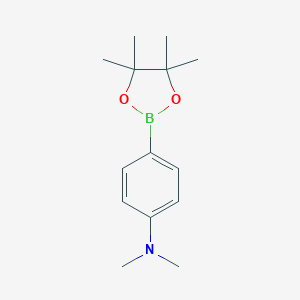
![Ethanone, 1-[2-(2-methyl-1-propenyl)cyclopropyl]-, cis-(9CI)](/img/structure/B65532.png)
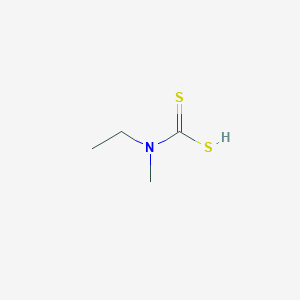
![5-Ethoxy-2-[(5-ethoxy-7-fluoro-[1,2,4]triazolo[1,5-c]pyrimidin-2-yl)disulfanyl]-7-fluoro-[1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B65534.png)

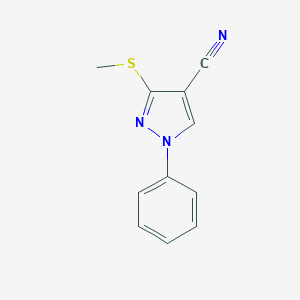


![6-methyl-1H-pyrrolo[3,2-c]pyridine](/img/structure/B65541.png)

![4-Methoxy-6,12-dioxoindolo[2,1-b]quinazoline-8-carboxylic acid](/img/structure/B65550.png)
